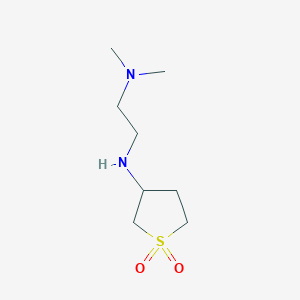
N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine” is a complex organic compound. The “N-(1,1-dioxothiolan-3-yl)” part suggests the presence of a dioxothiolan ring, which is a sulfur-containing heterocycle . The “N’,N’-dimethylethane-1,2-diamine” part indicates the presence of a diamine functional group, which could imply reactivity with acids and electrophiles .
Molecular Structure Analysis
The molecular structure of this compound would likely include a dioxothiolan ring attached to an ethane-1,2-diamine moiety. The dioxothiolan ring would contain sulfur and oxygen atoms, while the diamine moiety would contain nitrogen atoms .Chemical Reactions Analysis
The presence of the diamine functional group could make this compound reactive towards acids and electrophiles. Additionally, the sulfur in the dioxothiolan ring could potentially participate in redox reactions .Scientific Research Applications
Fluorescent and Mechanochromic Properties
The compound’s unique structure leads to aggregation-induced emission (AIE) and twisted intramolecular charge transfer (TICT). Specifically, two derivatives—TPE-CNTPA and PH-CNTPA—demonstrate “on-off-on” fluorescent emission characteristics in solution. Additionally, under 365 nm ultraviolet light irradiation, PH-CNTPA undergoes photo-induced isomerization, showcasing its responsiveness to ultraviolet light. These properties make these derivatives promising candidates for applications in fluorescence-based sensing and imaging .
Anti-Counterfeiting Technology
Due to their distinctive fluorescence emission characteristics, TPE-CNTPA and PH-CNTPA hold enormous potential in the field of encryption anti-counterfeiting. By incorporating these compounds into security features, such as ink or labels, manufacturers can enhance product authentication and prevent counterfeiting .
Water Sensing
PH-CNTPA, in particular, can detect trace water in single or mixed solvents. Its outstanding sensitivity and anti-interference properties across different solvents make it a valuable tool for water sensing applications. Researchers can utilize this compound to monitor water content in various contexts, from environmental monitoring to industrial processes .
Materials Science
Thiophene derivatives, including our compound of interest, find extensive use in material science. Their incorporation into polymers, coatings, or functional materials can enhance properties such as conductivity, stability, and optical response. Researchers explore these derivatives for applications in organic electronics, sensors, and optoelectronic devices .
Organic Synthesis Intermediates
Thiophene derivatives serve as versatile intermediates in organic synthesis. Researchers can functionalize the thiophene ring to create more complex molecules, such as pharmaceuticals or agrochemicals. The compound’s regioselective synthesis from acyclic precursors via heterocyclization of functionalized alkynes offers an efficient route to these intermediates .
Coordination Chemistry
Thiophene derivatives also play a role in coordination chemistry. Their ability to coordinate with metal ions makes them useful ligands in catalysis and supramolecular chemistry. Researchers explore their applications in designing novel catalysts and functional materials .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-10(2)5-4-9-8-3-6-13(11,12)7-8/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWLRXOPUKQNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918674 |
Source


|
| Record name | 3-{[2-(Dimethylamino)ethyl]amino}-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93114-08-0 |
Source


|
| Record name | 3-{[2-(Dimethylamino)ethyl]amino}-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2660518.png)


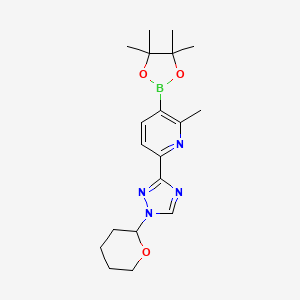
![N-(3-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2660522.png)
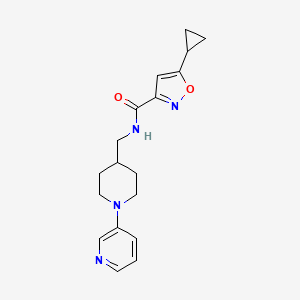
![2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2660529.png)
![4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2660534.png)
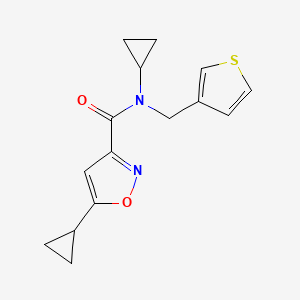

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2660538.png)
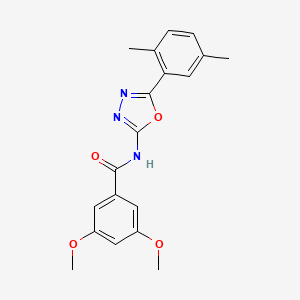
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2660540.png)